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2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene

Hydrosilylation efficiency Double bond retention Silicone grafting yield

2-Methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene (CAS 9041-33-2), systematically named as oxirane, 2-methyl-, polymer with oxirane, mono-2-propen-1-yl ether, is a random or block polyether copolymer initiated from allyl alcohol and composed of ethylene oxide (EO) and propylene oxide (PO) repeat units, bearing a terminal allyl double bond at one end and a terminal hydroxyl group at the other, with the general structure CH2=CHCH2O(C2H4O)n(C3H6O)mH. This reactive, unsaturated polyether macromonomer belongs to the broader class of allyl alcohol alkoxylates (also designated Polyethylene-polypropylene glycol monoallyl ether), and is commercially supplied in grades spanning molecular weights from approximately 400 to 5000 g/mol, with EO/PO ratios tailored for specific application requirements.

Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
CAS No. 9041-33-2
Cat. No. B1618770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene
CAS9041-33-2
Molecular FormulaC11H20O3
Molecular Weight200.27 g/mol
Structural Identifiers
SMILESCC1CO1.C=CCOCC=C.C1CO1
InChIInChI=1S/C6H10O.C3H6O.C2H4O/c1-3-5-7-6-4-2;1-3-2-4-3;1-2-3-1/h3-4H,1-2,5-6H2;3H,2H2,1H3;1-2H2
InChIKeyDWFDKJJTEDIXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl Alcohol Polyoxyethylene Polyoxypropylene Ether (CAS 9041-33-2): Reactive Polyether Macromonomer for Silicone Modification and Defoamer Synthesis


2-Methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene (CAS 9041-33-2), systematically named as oxirane, 2-methyl-, polymer with oxirane, mono-2-propen-1-yl ether, is a random or block polyether copolymer initiated from allyl alcohol and composed of ethylene oxide (EO) and propylene oxide (PO) repeat units, bearing a terminal allyl double bond at one end and a terminal hydroxyl group at the other, with the general structure CH2=CHCH2O(C2H4O)n(C3H6O)mH . This reactive, unsaturated polyether macromonomer belongs to the broader class of allyl alcohol alkoxylates (also designated Polyethylene-polypropylene glycol monoallyl ether), and is commercially supplied in grades spanning molecular weights from approximately 400 to 5000 g/mol, with EO/PO ratios tailored for specific application requirements [1]. Its dual functionality—a hydrosilylation-reactive allyl terminus and a hydroxyl terminus available for further derivatization—positions it as a critical intermediate for polyether-modified silicones, polyurethane foam stabilizers, and low-foam surfactant formulations [2].

Why Generic Polyether Polyols Cannot Substitute for CAS 9041-33-2 in Hydrosilylation-Grafting and Silicone-Modification Workflows


Generic polyether polyols—including conventional polyethylene glycol (PEG), polypropylene glycol (PPG), or even methoxy-terminated PEG—lack the terminal allyl unsaturation that is the sine qua non for covalent grafting onto siloxane backbones via platinum-catalyzed hydrosilylation [1]. Even among allyl-functional polyethers, substitution is non-trivial because the EO/PO ratio directly governs the hydrophilic-lipophilic balance (HLB), cloud point, and surface activity of the resulting polyether-modified silicone; an all-EO allyl polyether (e.g., APEG, CAS 27274-31-3) produces a highly water-soluble silicone modifier but sacrifices the foam-breaking efficiency and electrolyte tolerance conferred by PO incorporation [2]. Furthermore, residual alkali metal ion content (K⁺/Na⁺) in non-premium grades can poison platinum hydrosilylation catalysts—commercially available standard-grade allyl polyethers often exceed 3–4 ppm total K⁺/Na⁺, whereas specification-grade CAS 9041-33-2 products are refined to ≤2 ppm, a 2- to 10-fold reduction that directly determines whether the downstream hydrosilylation reaction reaches viable conversion [3]. These three parameters—double bond retention rate, EO/PO architecture, and ionic purity—are co-optimized in CAS 9041-33-2 grades and cannot be interchangeably assumed across the allyl polyether product class.

CAS 9041-33-2 Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Allyl Polyether Comparators


Double Bond Protection Rate: Advanced-Grade CAS 9041-33-2 Achieves ≥97% Allyl Retention vs. ≤91% in Conventionally Refined Allyl Polyethers

The double bond protection rate—the percentage of allyl termini remaining intact after polyether synthesis and refining—is a first-order determinant of hydrosilylation grafting efficiency onto silicone backbones. In the patent US 2023/0054287 A1, an ion-exchange-refined allyl alcohol EO/PO polyether (CAS 9041-33-2 type, Example 4, MW 2135.3) exhibited a double bond protection rate of 98.5%, compared to only 90.5% for a conventionally neutralized-and-adsorbed polyether of comparable target molecular weight (Comparative Example 2, MW 1431.5) [1]. Across the full molecular weight series (MW 295–4678), the ion-exchange process yielded protection rates of 97.8–99.4%, while the conventional process produced rates of 90.5–94.5%, representing a 5–8 percentage-point advantage that translates directly into proportionally higher silicone grafting density [2].

Hydrosilylation efficiency Double bond retention Silicone grafting yield

Residual Alkali Metal Ion Content: Specification-Grade CAS 9041-33-2 Delivers K⁺/Na⁺ ≤2 ppm vs. 3–4 ppm in Conventional Allyl Polyethers, Enabling Reliable Pt-Catalyzed Hydrosilylation

Residual potassium and sodium ions carried over from the alkaline catalysts (KOH, NaOH) used in EO/PO ring-opening polymerization are potent catalyst poisons for the platinum complexes (e.g., Karstedt catalyst) employed in hydrosilylation grafting. Patent US 2023/0054287 A1 provides a direct comparison: the ion-exchange-refined CAS 9041-33-2 type polyether (Example 4, MW 2135.3) contains total K⁺/Na⁺ of 0.32 ppm, whereas the conventionally refined polyether (Comparative Example 2, target MW ~2000) contains 3.22 ppm—a 10-fold difference [1]. Across six inventive examples spanning MW 295 to 4678, total K⁺/Na⁺ remained in the range 0.32–1.19 ppm, all ≤2 ppm, while comparative examples reached 4.11 ppm [2]. Independent commercial specifications from multiple suppliers confirm that premium-grade CAS 9041-33-2 products maintain K⁺/Na⁺ ≤20 ppm (with top-tier grades routinely <10 ppm, and advanced ion-exchange grades achieving <2 ppm), positioning these materials for catalyst-sensitive applications where standard polyether polyols cause batch failure [3].

Catalyst poisoning Platinum hydrosilylation Polyether ionic purity

Defoaming Capacity: EO/PO Copolymer Architecture (CAS 9041-33-2) Yields 10% Lower Equilibrium Surface Tension (γCMC) Than EO-Only Allyl Polyether in Aqueous Surfactant Systems

In a systematic structure-property study of polyether-type defoamers for concrete, Zhang et al. (2022, Materials) compared six polyether defoamers with identical alkyl starter (oleyl alcohol) but systematically varied EO and PO content and sequence [1]. The defoamer incorporating both EO and PO units (OEP2, PO-before-EO architecture) achieved an equilibrium surface tension at critical micelle concentration (γCMC) of 27.30 mN/m, while the EO-only analogue (OE1, matched total alkylene oxide content) reached only 30.63 mN/m—a 3.33 mN/m (10.9%) disadvantage in surface tension reduction capacity [2]. The CMC of OEP2 was 0.004 mM, 1.75-fold lower than OE1's 0.007 mM, indicating more efficient surfactant packing at the air-water interface. The study further demonstrated that defoamers containing both EO and PO exhibited stronger defoaming capacity in aqueous solution than those containing EO only, a finding directly attributable to the enhanced hydrophobicity conferred by the PO methyl groups [3]. This class-level evidence supports the selection of EO/PO copolyether architecture (as embodied in CAS 9041-33-2) over all-EO allyl polyethers for defoamer and low-foam surfactant applications.

Defoamer performance Surface tension reduction EO/PO ratio optimization

Iodine Value Specification: CAS 9041-33-2 Grade with Iodine Value 16.5–20.0 gI₂/100g Provides Quantified Unsaturation for Stoichiometric Hydrosilylation Formulation vs. Lower-Unsaturation APEG Grades

The iodine value (IV) directly quantifies the allyl double bond content available for hydrosilylation, enabling precise stoichiometric balancing of Si-H to allyl ratios in silicone grafting reactions. A commercial grade of CAS 9041-33-2 (allyl alcohol-initiated EO/PO random polyether, MW ~1500 type) carries a specification iodine value of 16.5–20.0 gI₂/100g, corresponding to an unsaturation of approximately 0.65–0.79 mmol/g . For comparison, a representative APEG grade (CAS 27274-31-3, all-EO allyl polyether, hydroxyl value 22.0–25.4 mgKOH/g) specifies an iodine value of ≥9.5 gI₂/100g—approximately half the unsaturation density of the CAS 9041-33-2 grade, reflecting its higher molecular weight per allyl group . A separate MW2000 grade of CAS 9041-33-2 (EO/PO = 1/1) specifies unsaturation ≥0.4 mmol/g with hydroxyl value 25.5–31.17 mgKOH/g [1]. The availability of multiple grades with quantified, spec-controlled iodine values allows formulators to select the precise unsaturation density required for target grafting ratios in silicone modification.

Iodine value Unsaturation quantification Silicone grafting stoichiometry

EO/PO Ratio Tuning Enables Application-Specific HLB Customization: Random EO/PO Copolymer Architecture in CAS 9041-33-2 Provides Broader Formulation Latitude Than Single-Alkylene-Oxide Allyl Polyethers

The co-incorporation of hydrophilic EO and hydrophobic PO units within the same polyether chain permits continuous tuning of the hydrophilic-lipophilic balance (HLB) and cloud point of the resulting polyether-modified silicone, a degree of freedom unavailable in all-EO (APEG) or all-PO allyl polyethers [1]. EO-rich CAS 9041-33-2 variants (e.g., EO/PO = 3/1) yield water-soluble silicone modifiers with cloud points of 60–70°C suitable for textile hydrophilic finishing and pesticide spray adjuvants, while PO-rich variants (e.g., EO/PO = 1/1) produce hydrophobic modifiers with enhanced defoaming efficiency and electrolyte tolerance for hard-water cleaning and industrial defoamer formulations [2]. The allyl polyether F-6 market analysis reports that EO/PO-balanced variants (cloud point 60–70°C, 97% PDMS compatibility) command 55–65% of commercial deployments, underscoring the industrial preference for balanced EO/PO architectures [3]. In contrast, all-EO allyl polyethers (e.g., APEG with n = 10–100 EO units) produce exclusively water-soluble, high-HLB silicone modifiers that lack the hydrophobic character required for foam control and oil-phase compatibility.

HLB tuning Cloud point control Polyether-modified silicone design

Procurement-Relevant Application Scenarios for CAS 9041-33-2 Informed by Quantitative Differentiation Evidence


Polyether-Modified Silicone Oil Synthesis via Pt-Catalyzed Hydrosilylation: Maximizing Grafting Yield Through High Double Bond Retention and Ultra-Low Ionic Purity

In the synthesis of polyether-modified polydimethylsiloxane (PMS) for leveling agents, textile softeners, and cosmetic emulsifiers, the hydrosilylation reaction between Si-H functional siloxanes and the allyl terminus of CAS 9041-33-2 is catalyzed by platinum complexes (Karstedt or Speier catalysts). Selection of an ion-exchange-refined grade with double bond protection rate ≥97% and total K⁺/Na⁺ ≤2 ppm is supported by the evidence that such grades retain 8 percentage points more reactive allyl functionality and contain 10-fold lower catalyst-poisoning alkali ions than conventionally refined alternatives [1]. This directly enables reduced Pt catalyst loading (typically 5–20 ppm Pt), higher Si-H conversion per unit mass of polyether, and batch-to-batch reproducibility in silicone hydrophilicity—the parameter that determines the modified silicone's water solubility, emulsification performance, and hand-feel in textile applications .

High-Efficiency Polyether Defoamer Formulation: Leveraging EO/PO Copolymer Architecture for 10% Lower Surface Tension vs. EO-Only Alternatives

For formulators of concrete admixtures, industrial cleaning defoamers, and paper-processing antifoams, the EO/PO copolymer architecture of CAS 9041-33-2 enables equilibrium surface tension reduction to γCMC ≈27 mN/m—approximately 3.3 mN/m (10.9%) lower than achievable with EO-only polyether defoamers of matched molecular weight [1]. By selecting a PO-enhanced grade (EO/PO = 1/1 or lower), formulators achieve higher defoaming efficiency at equivalent dosage, or can reduce defoamer concentration while maintaining target foam control. This quantitative advantage is particularly relevant in high-shear, high-temperature industrial processes where rapid foam collapse kinetics are critical and residual foam impacts product quality or throughput .

Hydrophilic Modification of Silicone Polymers for Textile Finishing and Personal Care: Balancing Wettability and Hand-Feel Through EO/PO Ratio Selection

Textile finishing agents and personal care silicone formulations require a precise balance between hydrophilicity (for water-wettability and antistatic properties) and hydrophobic silicone character (for soft hand-feel and durability). CAS 9041-33-2 with EO/PO ratio ≥2/1 (higher EO content) produces modified silicones with enhanced water solubility and cloud points of 60–70°C, suitable for cotton fabric hydrophilic finishing where treated fabrics exhibit improved moisture wicking and reduced static charge build-up compared to amino-silicone-treated controls [1]. Conversely, balanced EO/PO = 1/1 grades produce modified silicones with lower surface tension (20–25 mN/m in spray solutions) and improved spreading on hydrophobic substrates, making them preferred for pesticide adjuvant and coating leveling applications where dynamic wetting speed is the performance-defining parameter .

Polyurethane Foam Stabilization: Reactive Allyl Polyether as a Copolymerizable Surfactant for Fine Cell Structure Control

In flexible and rigid polyurethane foam manufacturing, CAS 9041-33-2 functions as a reactive foam stabilizer that covalently incorporates into the polymer matrix via its terminal hydroxyl group while its allyl functionality provides additional crosslinking potential. The specification-controlled hydroxyl value (e.g., 41.0–49.0 mgKOH/g for standard grade, 25.5–31.17 mgKOH/g for MW2000 grade) [1] and low acid value (≤0.15 mgKOH/g) ensure predictable reactivity with isocyanates and consistent foam rise profiles. The low residual alkali ion content (<10 ppm for premium grades) prevents undesirable side reactions during polyurethane catalysis, a differentiation from industrial-grade polyether polyols that may contain 10–50+ ppm alkali metals that accelerate undesired isocyanate trimerization and allophanate formation, leading to foam scorch and cell structure irregularities .

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